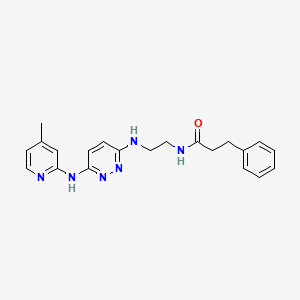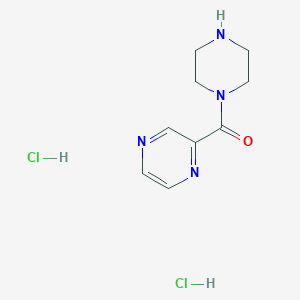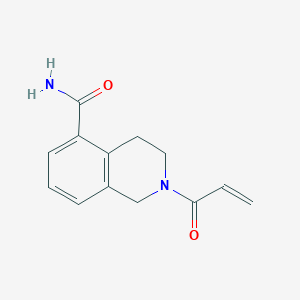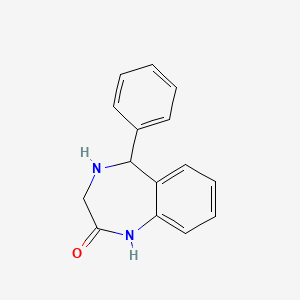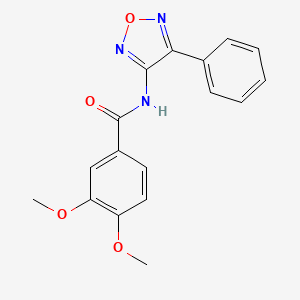
3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” is a chemical compound with the molecular formula C17H15N3O4. It is a derivative of oxadiazole, a heterocyclic compound that consists of a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms .
Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the literature. Oxadiazole derivatives are known to exhibit a broad range of chemical and biological properties, which makes them valuable synthons in the development of new drugs .Scientific Research Applications
Anticancer Activity
Compounds with structures similar to "3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide" have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, a series of substituted benzamides showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than reference drugs (Ravinaik et al., 2021).
Antibacterial and Antioxidant Activity
Oxadiazole derivatives have also been explored for their potential in antibacterial and antioxidant applications. A study demonstrated that certain derivatives exhibit good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Materials Science
In the field of materials science, aromatic polyamides containing oxadiazole units have been synthesized, showing good thermal stability and solubility in certain solvents. These polymers can be used to cast into thin films with desirable mechanical and optical properties, indicating potential applications in flexible electronic devices (I. Sava et al., 2003).
Organic Light Emitting Diodes (OLEDs)
Research into iridium(III) complexes bearing oxadiazol-substituted amide ligands has shown promising results for use in OLEDs. These complexes exhibit high photoluminescence quantum yields and low efficiency roll-off, making them suitable for green light emission in OLED applications (Fu-Lin Zhang et al., 2016).
Anti-inflammatory Activity
Derivatives of oxadiazole have been synthesized and evaluated for their anti-inflammatory activity, particularly in the context of cyclooxygenase-2 (COX-2) inhibition. This research suggests the potential of these compounds in the development of new anti-inflammatory drugs (N. Puttaswamy et al., 2018).
Electroluminescent Properties
Studies on europium complexes with oxadiazole-functionalized benzamide ligands have revealed efficient red emissions, highlighting their potential for application in red-emitting electroluminescent devices. The optimization of these complexes could lead to advancements in display technologies (Fuli Zhang et al., 2009).
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-22-13-9-8-12(10-14(13)23-2)17(21)18-16-15(19-24-20-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGYUBCFXLQAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

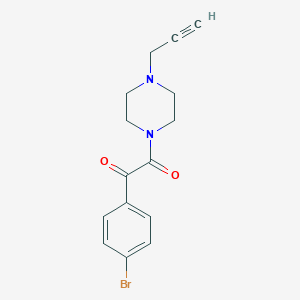
![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)

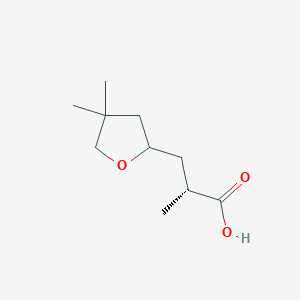
![Tert-butyl (4aR,7aS)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine-4-carboxylate](/img/structure/B2732996.png)

![5-[(3-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2732999.png)
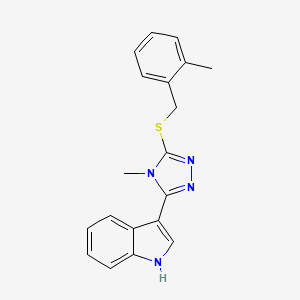
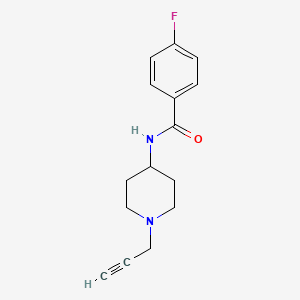
![N,N-dibenzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2733002.png)
